(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate

HCV NS3/4A protease inhibitors vinyl-ACCA simeprevir intermediate

(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate (CAS 1159609-95-6) is the tosylate salt of a chiral, non-proteinogenic α-amino acid ester. It belongs to the vinyl-ACCA (1-amino-2-vinylcyclopropanecarboxylic acid) family, which serves as the essential pharmacophoric unit in a new generation of highly potent hepatitis C virus (HCV) NS3/4A protease inhibitors.

Molecular Formula C15H21NO5S
Molecular Weight 327.4
CAS No. 1159609-95-6
Cat. No. B2899511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate
CAS1159609-95-6
Molecular FormulaC15H21NO5S
Molecular Weight327.4
Structural Identifiers
SMILESCCOC(=O)C1(CC1C=C)N.CC1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C8H13NO2.C7H8O3S/c1-3-6-5-8(6,9)7(10)11-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,6H,1,4-5,9H2,2H3;2-5H,1H3,(H,8,9,10)/t6-,8-;/m1./s1
InChIKeyZVRWDUOPDWVUNQ-CIRBGYJCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,2S)-Ethyl 1-Amino-2-vinylcyclopropanecarboxylate 4-Methylbenzenesulfonate: A Chiral Vinyl-ACCA Building Block for HCV NS3/4A Protease Inhibitor Synthesis


(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate (CAS 1159609-95-6) is the tosylate salt of a chiral, non-proteinogenic α-amino acid ester. It belongs to the vinyl-ACCA (1-amino-2-vinylcyclopropanecarboxylic acid) family, which serves as the essential pharmacophoric unit in a new generation of highly potent hepatitis C virus (HCV) NS3/4A protease inhibitors [1]. The compound is a key intermediate in the synthesis of approved and investigational HCV drugs, including simeprevir, and is supplied as a crystalline solid with defined enantiomeric purity [1].

Why Generic Substitution of (1R,2S)-Ethyl 1-Amino-2-vinylcyclopropanecarboxylate 4-Methylbenzenesulfonate Fails in HCV Inhibitor Production


In-class compounds such as the free base (CAS 213316-32-6), the hydrochloride salt (CAS 259214-56-7), or the (1S,2R)-enantiomer cannot be interchanged without consequence. The (1R,2S) absolute configuration is a prerequisite for NS3/4A protease inhibition, as the vinyl-ACCA unit occupies a sterically constrained pocket where stereochemical mismatch abolishes activity [1]. Moreover, the physical form dictates process feasibility: the free base is a liquid (bp ~190 °C) that resists crystallisation-driven purification, whereas the tosylate salt is a crystalline solid (mp 136–138 °C) that enables chiral purity upgrade, isolation, and reliable scale-up [2]. The evidence below demonstrates that only the (1R,2S)-tosylate salt simultaneously satisfies the stereochemical, physical-form, and purity specifications required for GMP-grade HCV inhibitor manufacture.

(1R,2S)-Ethyl 1-Amino-2-vinylcyclopropanecarboxylate 4-Methylbenzenesulfonate: Quantitative Differentiation Evidence for Procurement Decisions


Stereochemical Identity: (1R,2S) Configuration Is the Essential Pharmacophoric Unit for HCV NS3/4A Protease Inhibition

The (1R,2S) enantiomer is the essential pharmacophoric unit in all clinically advanced HCV NS3/4A protease inhibitors that incorporate a vinyl-ACCA moiety, including simeprevir, asunaprevir, and paritaprevir [1]. The (1S,2R) enantiomer, the racemate, or any other diastereomer lacks the correct spatial orientation to bind the protease active site, rendering substitution unviable [1]. The target compound is supplied exclusively as the (1R,2S)-enantiomer, with the chiral integrity confirmed by the tosylate salt formation that locks the configuration.

HCV NS3/4A protease inhibitors vinyl-ACCA simeprevir intermediate

Enantiomeric Purity: Enzymatic Desymmetrization Delivers Intermediate with 98.9% e.e., Far Exceeding Conventional Resolution Methods

A 2021 study reported that an engineered esterase from Bacillus subtilis produced the monoester intermediate (1S,2S)-VCPME with 98.9% enantiomeric excess (e.e.) during the synthesis of (1R,2S)-VCPA ethyl ester [1]. In contrast, the widely used chemical resolution method using di-p-toluoyl-D-tartaric acid initially yields the ethyl ester with only 55% e.e., necessitating further enzymatic resolution of a methyl ester derivative to reach 97.2% e.e. [2]. The biocatalytic route thus provides a direct path to the high-optical-purity building block required for the tosylate salt.

enzymatic desymmetrization enantiomeric excess biocatalysis

Salt Form Advantage: Tosylate Salt Is a Crystalline Solid (mp 136–138 °C) That Enables Purification by Crystallisation, Unlike the Liquid Free Base

The free base ethyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate (CAS 213316-32-6) is a liquid at ambient temperature, with a boiling point of 189.7 °C and no reported melting point . In contrast, the 4-methylbenzenesulfonate salt (CAS 1159609-95-6) is a white to off-white crystalline solid with a melting point of 136–138 °C . This difference in physical state is exploited in the published synthesis where the ester is isolated as its tosylate salt after supercritical fluid chromatography, achieving a chiral purity upgrade via controlled crystallisation [1]. The hydrochloride salt (CAS 259214-56-7), while also a solid, is hygroscopic and less amenable to crystallisation-based purification under ambient conditions.

tosylate salt crystallinity solid-state properties

Chiral Purity Upgrade via Tosylate Crystallisation: Demonstrated Process for Elevating Optical Purity from 77.4% e.e. to >99% e.e.

In the asymmetric phase-transfer catalysed cyclopropanation route, the crude (1R,2S)-vinyl-ACCA ethyl ester is obtained with only 77.4% e.e. [1]. Chiral purity upgrade to >99% e.e. is accomplished by preparatory supercritical fluid chromatography (SFC) followed by crystallisation of the tosylate salt [1]. The tosylate salt formation is essential for this upgrade because the salt exhibits favourable crystal packing that discriminates between enantiomers, a property not achievable with the free base or the hydrochloride salt under comparable conditions.

chiral resolution tosylate crystallisation optical purity upgrade

Commercial Purity Specifications: Target Compound Routinely Available at ≥97–98% Purity with TBC Stabiliser, Meeting Industrial Procurement Standards

The target compound is commercially available with documented purity specifications: Bidepharm supplies it at 98% purity (mix TBC as stabiliser) with batch-specific QC data including NMR, HPLC, and GC ; Beyotime lists it at 97% purity with room-temperature storage stability ; AKSci specifies >95% purity . These purity levels are directly relevant because downstream peptide coupling reactions (e.g., for simeprevir synthesis) require amine components of ≥95% purity to avoid side-product formation and yield loss. The inclusion of TBC (4-tert-butylcatechol) as a stabiliser is an additional differentiator that prevents premature vinyl group polymerisation, a known degradation pathway for vinyl-ACCA derivatives.

purity specification quality control TBC stabiliser

(1R,2S)-Ethyl 1-Amino-2-vinylcyclopropanecarboxylate 4-Methylbenzenesulfonate: Optimal Research and Industrial Application Scenarios


GMP Synthesis of Simeprevir and Related HCV NS3/4A Protease Inhibitors

The target compound is the direct precursor for the P1 vinyl-ACCA moiety of simeprevir, asunaprevir, and paritaprevir. Its (1R,2S) configuration, high enantiomeric purity (>98% e.e.), and ready-to-use crystalline form make it the preferred building block for solid-phase or solution-phase peptide coupling in GMP settings [1]. The tosylate salt can be neutralised in situ to liberate the free amine for coupling with the P2–P4 peptide fragment without additional chiral purity verification steps [2].

Process Chemistry Route Scouting and Scale-Up of HCV Inhibitor Intermediates

Because the tosylate salt crystallises reliably and has a sharp melting point (136–138 °C), it serves as a convenient isolation point in synthetic route development. Process chemists can use the salt to determine mass balance, assess enantiomeric enrichment, and establish quality control gates before telescoping into subsequent steps, as demonstrated in the >99% e.e. crystallisation protocol described in the literature [3].

Enzymatic Resolution Method Development and Biocatalyst Benchmarking

The compound's chiral integrity makes it an ideal reference standard for benchmarking new biocatalytic or chemocatalytic asymmetric methods for vinyl-ACCA synthesis. The 98.9% e.e. benchmark set by the engineered esterase route [4] provides a quantitative target for method developers, while the tosylate salt form ensures that the analytical reference is stable, non-hygroscopic, and easily handled for repeated chiral HPLC calibration.

Structure-Activity Relationship (SAR) Studies on HCV NS3/4A Protease Inhibitor Scaffolds

Medicinal chemistry groups exploring non-macrocyclic or macrocyclic HCV protease inhibitors require the (1R,2S)-vinyl-ACCA ethyl ester as the P1 fragment. The tosylate salt's stabilised form (TBC inhibitor) prevents premature vinyl group degradation during library synthesis, ensuring that each analogue in an SAR series retains the intact vinyl moiety necessary for covalent or non-covalent protease engagement .

Quote Request

Request a Quote for (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.